N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide
描述
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as FMSB, is a compound that has gained attention in the scientific community due to its potential applications in cancer research. FMSB is a small molecule inhibitor that targets a specific protein, and has shown promising results in preclinical studies.
作用机制
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide binds to the ATP-binding pocket of PAK4, preventing its activation and downstream signaling. This leads to reduced cell migration, invasion, and proliferation, as well as increased apoptosis in cancer cells. This compound has also been shown to inhibit the formation of focal adhesions and stress fibers, which are important for cell adhesion and migration.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of other kinases, such as PAK1 and PAK2, which are involved in cell signaling and cytoskeletal organization. This compound has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for antibacterial therapy.
实验室实验的优点和局限性
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. This compound has also been shown to have low toxicity in animal models, making it a potential candidate for clinical trials. However, this compound has some limitations as well. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to investigate its potential applications in combination therapy with chemotherapy and radiation therapy. Another direction is to investigate its potential as an antibacterial agent. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility and half-life. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
科学研究应用
N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of a protein called PAK4, which is involved in cell migration, invasion, and proliferation. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis in preclinical studies. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
属性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-21(26(23,24)18-7-3-2-4-8-18)16-11-9-15(10-12-16)19(22)20-14-17-6-5-13-25-17/h2-13H,14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUQVUAEOONOAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。